molecular formula C11H21NO6S B14135566 Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate CAS No. 1016233-12-7

Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate

Cat. No.: B14135566
CAS No.: 1016233-12-7
M. Wt: 295.35 g/mol
InChI Key: SJAKWLWWGYUBDE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable azetidine precursor is reacted with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methylsulfonyloxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while substitution reactions may produce various substituted azetidines.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or intermediate in the study of enzyme mechanisms and protein interactions. Its reactivity makes it a valuable tool for labeling and modifying biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate or a precursor to pharmacologically active compounds. Its azetidine core is of interest due to its potential bioactivity.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methylsulfonyloxymethyl groups on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1016233-12-7

Molecular Formula

C11H21NO6S

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO6S/c1-10(2,3)18-9(14)12-5-11(6-12,7-13)8-17-19(4,15)16/h13H,5-8H2,1-4H3

InChI Key

SJAKWLWWGYUBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)COS(=O)(=O)C

Origin of Product

United States

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